3-[2-(4-Methoxyphenyl)ethenyl]thiophene
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Overview
Description
3-[2-(4-Methoxyphenyl)ethenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation reactions such as the Gewald, Paal–Knorr, and Fiesselmann syntheses, which are typical synthetic methods for thiophene derivatives .
Chemical Reactions Analysis
3-[2-(4-Methoxyphenyl)ethenyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant properties . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
3-[2-(4-Methoxyphenyl)ethenyl]thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
155827-34-2 |
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Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C13H12OS/c1-14-13-6-4-11(5-7-13)2-3-12-8-9-15-10-12/h2-10H,1H3 |
InChI Key |
CUEHRJUKAGPKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CSC=C2 |
Origin of Product |
United States |
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